molecular formula C8H11BrN2O2 B2732308 ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate CAS No. 1701771-11-0

ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B2732308
CAS No.: 1701771-11-0
M. Wt: 247.092
InChI Key: WFOGYOXKGKMEOF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1701771-11-0) is a high-purity brominated pyrazole ester with a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry, particularly in the development of novel antibacterial agents. Recent scientific investigations highlight the significant potential of the pyrazole scaffold in addressing the global challenge of antibiotic resistance . Specifically, research has identified pyrazole-carboxamide derivatives as promising antibiotic adjuvants that exhibit synergistic activity when combined with colistin against multidrug-resistant (MDR) and carbapenem-resistant Acinetobacter baumannii , a World Health Organization (WHO) "critical priority" pathogen . The mechanism of action for these compounds involves acting as "resistance breakers," potentiating the effect of last-resort antibiotics on Gram-negative bacteria that have developed ultra-resistant phenotypes, thereby offering a potential strategy to rejuvenate existing therapies . The reactive 4-bromo substituent on the pyrazole ring makes this compound an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the exploration of diverse chemical space for structure-activity relationship (SAR) studies . As a key building block, it is instrumental in the synthesis of more complex pyrazole carboxamide analogues aimed at optimizing synergistic antibacterial activity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

ethyl 4-bromo-2-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOGYOXKGKMEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate has been investigated for its potential in drug development due to its ability to interact with various biological targets. Research indicates that it may serve as a building block for synthesizing bioactive molecules with therapeutic effects.

  • Case Study : A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxicity against human colorectal cancer cell lines. The most active compounds demonstrated significant inhibition of cell proliferation at low micromolar concentrations .

Agrochemicals

The compound is also explored for its role in developing agrochemical products, particularly as an intermediate in synthesizing pesticides and herbicides.

  • Case Study : Research has shown that pyrazole derivatives can exhibit herbicidal activity, suggesting that this compound may contribute to creating effective agricultural chemicals.

Materials Science

In materials science, this compound is utilized in the synthesis of new polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

Comparative Data Table

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistrySynthesis of bioactive compoundsSignificant cytotoxicity against cancer cell lines
AgrochemicalsIntermediate for pesticidesPotential herbicidal activity demonstrated
Materials ScienceDevelopment of polymers and coatingsEnhanced material properties through novel synthesis

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and ethyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position (N1)

Ethyl vs. Methyl Substitution
  • Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1092683-57-2, similarity score 0.90): Molecular Formula: C₇H₉BrN₂O₂ Key Difference: A methyl group replaces the ethyl group at N1. However, the ethyl group in the target compound may enhance lipophilicity, favoring membrane permeability in biological systems .
Aromatic Substitution
  • Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1082828-31-6): Molecular Formula: C₁₂H₁₀BrFN₂O₂ Key Difference: A 4-fluorophenyl group replaces the ethyl group at N1. This substitution also increases molecular weight (329.13 g/mol) compared to the target compound .

Ester Group Modifications

  • Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1185320-26-6): Molecular Formula: C₇H₉BrN₂O₂ Key Difference: Methyl ester replaces the ethyl ester at C5. Impact: The methyl ester reduces steric bulk and molecular weight (245.06 g/mol vs. Ethyl esters generally exhibit higher stability in biological systems due to slower enzymatic cleavage .

Functional Group Replacements

  • 4-Bromo-1H-pyrazole-5-carboxylic acid (CAS 190263-20-8, similarity score 0.88): Molecular Formula: C₄H₃BrN₂O₂ Key Difference: The ester group is replaced by a carboxylic acid. Impact: The carboxylic acid increases polarity and hydrogen-bonding capacity, making it suitable for salt formation or coordination chemistry. However, it lacks the ester’s solubility in non-polar solvents .

Additional Halogenation

  • Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate :
    • Molecular Formula: C₈H₁₀Br₂N₂O₂
    • Key Difference: A bromomethyl group at C5 introduces a second bromine.
    • Impact: The dual bromination (C4 and C5) enhances electrophilicity, enabling sequential cross-coupling reactions. This contrasts with the target compound, which has only one reactive bromine site .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound N/A C₈H₁₁BrN₂O₂ 247.09 Reference compound
Mthis compound 1185320-26-6 C₇H₉BrN₂O₂ 245.06 Methyl ester at C5
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1092683-57-2 C₇H₉BrN₂O₂ 245.06 Methyl at N1
4-Bromo-1H-pyrazole-5-carboxylic acid 190263-20-8 C₄H₃BrN₂O₂ 190.98 Carboxylic acid at C5, no N1 substituent
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 1082828-31-6 C₁₂H₁₀BrFN₂O₂ 329.13 4-Fluorophenyl at N1, bromo at C5

Biological Activity

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula C7H9BrN2O2C_7H_9BrN_2O_2 and a molecular weight of 233.06 g/mol, features a bromine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring. This unique structure contributes to its varied reactivity and biological activity.

Target Interactions

Pyrazole derivatives, including this compound, interact with multiple biological targets, influencing various biochemical pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in oxidative phosphorylation and ATP synthesis, which can lead to altered energy metabolism in cells .
  • Cell Signaling Modulation : It affects signaling pathways by modulating the activity of proteins and transcription factors, resulting in changes in gene expression .

Biochemical Pathways

The compound's activity is linked to several key biochemical pathways:

  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including colon cancer (HCT116, HT29) and breast cancer (MDA-MB-231) .
  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of pathogens, showcasing its potential as an antibiotic agent .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Antitumor Activity : In vitro studies revealed that this compound inhibited cell proliferation in human colon cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Efficacy : A study reported that derivatives of pyrazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in treating infections .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against various bacterial strains ,
Anti-inflammatoryModulates inflammatory pathways
AntidiabeticInfluences glucose metabolism ,

Q & A

Q. Key Considerations :

  • Temperature control (typically 80–100°C for cyclocondensation) and inert atmospheres (N₂/Ar) improve yield.
  • Hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) may require basic conditions (NaOH/EtOH) .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:
Methodological Workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. The bromine atom deshields adjacent protons, causing distinct splitting patterns.
  • 2D NMR (COSY, HSQC) : Resolves coupling between pyrazole ring protons and substituents.

X-ray Crystallography :

  • Single-crystal growth : Use slow evaporation in solvents like ethanol or DCM.
  • Data collection : Employ SHELX programs (e.g., SHELXL) for structure refinement. The bromine atom’s heavy atom effect aids in phasing .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) identifies motifs influencing crystal packing .

Advanced: How does bromine substitution at the 4-position influence reactivity in cross-coupling reactions?

Answer:
The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:

  • Electronic Effects : Bromine’s electronegativity activates the pyrazole ring for palladium-catalyzed reactions.
  • Steric Considerations : The 1-ethyl group may hinder coupling at the 5-carboxylate position, directing reactivity to the 4-bromo site.
  • Case Study : Analogous bromopyrazole derivatives undergo cross-coupling with aryl boronic acids (e.g., forming biaryl derivatives) in THF/water mixtures with Pd(PPh₃)₄ .

Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?

Answer:
ICReDD’s Integrated Approach :

Quantum Chemical Calculations :

  • Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
  • Simulate substituent effects on reaction barriers (e.g., bromine’s impact on nucleophilic aromatic substitution).

Information Science :

  • Machine learning algorithms analyze experimental datasets to predict optimal solvents, catalysts, and temperatures.
  • Example: High-throughput screening of Pd catalysts for coupling reactions reduces trial-and-error experimentation .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?

Answer:
Crystal Engineering Insights :

  • Hydrogen Bonding : The carboxylate group participates in C=O⋯H-N interactions with adjacent pyrazole NH groups, forming R₂²(8) motifs.
  • Graph Set Analysis : Classifies interactions into chains (C(4)) or rings (R₂²(8)), guiding co-crystal design for improved solubility .
  • Case Study : Related pyrazolecarboxylic acids exhibit layered packing due to π-π stacking of aromatic rings and hydrogen-bonded dimers .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂) at –20°C.
  • Light Sensitivity : Protect from UV exposure to prevent debromination.
  • Solubility : Stable in DMSO, DCM, and THF; avoid protic solvents (e.g., water) for long-term storage .

Advanced: How can structural analogs be designed to modulate biological activity?

Answer:
Rational Design Strategies :

Bioisosteric Replacement : Substitute bromine with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability.

Ester Hydrolysis : Convert the ethyl carboxylate to a carboxylic acid for improved target binding (e.g., enzyme active sites).

Case Study : Pyrazole-4-carboxylic acid derivatives exhibit COX-2 inhibition, guided by molecular docking studies .

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